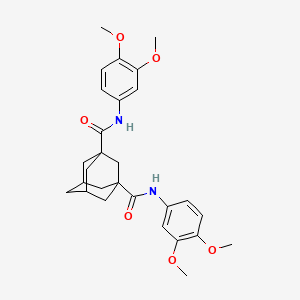

1-N,3-N-bis(3,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-N,3-N-bis(3,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide, also known as A-366, is a synthetic compound that has shown potential in various scientific research applications. A-366 is a member of the adamantane family of compounds and has a unique molecular structure that makes it useful in a variety of research fields. In

Applications De Recherche Scientifique

Synthesis and Characterization

- A series of new polyamides were synthesized from 1,3-bis[4-(4-carboxyphenoxy)phenyl]adamantane and various diamines, highlighting the solubility and thermal stability of these polymers. The incorporation of adamantane into polyamides resulted in high glass transition temperatures and tensile strength, demonstrating the material's potential in creating high-performance polymers (Chern, Shiue, & Kao, 1998).

- Adamantane-type cardo dicarboxylic acids were utilized to prepare new polyamides, which exhibited excellent solubility in polar and less polar solvents, along with high tensile strength and thermal stability. This underscores the versatility of adamantane derivatives in engineering advanced materials with desirable mechanical and thermal properties (Liaw, Liaw, & Chung, 1999).

Thermal and Mechanical Properties

- Polyamides and polyimides containing adamantane groups were synthesized to explore their thermal and mechanical properties. These materials demonstrated high glass transition temperatures and thermal stability, along with good solubility in various solvents. The results suggest the potential of adamantane-based polymers in high-temperature applications (Liaw & Liaw, 2001).

- The creation of colorless polyimides from adamantane-containing diamines showed promising optical, thermal, and mechanical properties, making them suitable for optical and optoelectronic applications. This research demonstrates the adaptability of adamantane derivatives in fabricating materials that meet specific performance criteria (Miao et al., 2020).

Molecular Recognition and Coordination Polymers

- Adamantane derivatives were also explored for their molecular recognition capabilities, forming one-dimensional motifs with a variety of assembling partners. This adaptability highlights the potential of adamantane-based compounds in constructing complex molecular architectures (Karle, Ranganathan, & Haridas, 1997).

Propriétés

IUPAC Name |

1-N,3-N-bis(3,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-33-21-7-5-19(10-23(21)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-20-6-8-22(34-2)24(11-20)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAMBKMOKFPCIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC(=C(C=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N,3-N-bis(3,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)

![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)

![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)

![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2650761.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2650762.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)

![3-methyl-N-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzenesulfonamide](/img/structure/B2650764.png)

![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)

![2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2650769.png)